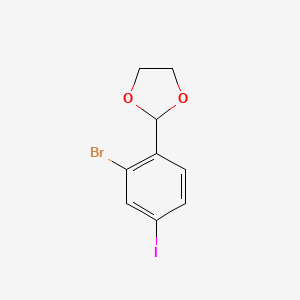

2-(2-Bromo-4-iodophenyl)-1,3-dioxolane

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides are fundamental precursors in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their importance stems from their ability to participate in a wide variety of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions. acs.orgthieme.de These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comacs.org

The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl. acs.org This differential reactivity allows for selective, sequential reactions on poly-halogenated aromatic substrates. Initially, cross-coupling reactions predominantly utilized the more reactive aryl iodides and bromides, but advancements in catalyst and ligand design have expanded the scope to include less reactive aryl chlorides. acs.org The ability to form biaryl structures, which are common motifs in biologically active compounds and advanced materials, is a key application of aryl halide cross-coupling. nih.gov

Role of Dioxolane Moieties in Protecting Group Chemistry and Synthetic Intermediates

The 1,3-dioxolane (B20135) group serves a critical function in organic synthesis, primarily as a protecting group for carbonyl functionalities (aldehydes and ketones). wikipedia.orgorganic-chemistry.org Carbonyl groups are reactive towards many reagents, such as hydrides and organometallics. By converting a carbonyl into a dioxolane, which is a cyclic acetal, its reactivity is masked. wikipedia.org This protection strategy allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. wikipedia.org

Dioxolanes are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org They are stable under neutral or basic conditions but can be easily removed (deprotected) by acid hydrolysis to regenerate the original carbonyl group. wikipedia.org Beyond their role as protecting groups, dioxolanes also feature as important synthetic intermediates and building blocks for more complex molecules. sigmaaldrich.comorganic-chemistry.orgnsf.gov For instance, 2-(2-Bromoethyl)-1,3-dioxolane is a known building block used in the synthesis of various organic compounds. sigmaaldrich.comsigmaaldrich.com

Structural Rationale for 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane Investigation

The specific structure of this compound makes it a highly valuable and interesting target for chemical investigation. The molecule combines three key functional components on a single aromatic scaffold: a protected aldehyde (the dioxolane), a bromine atom, and an iodine atom.

The primary rationale for its investigation lies in the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for regioselective functionalization. A reaction such as a Suzuki or Sonogashira coupling can be performed selectively at the 4-position (where the iodine is) while leaving the bromo group at the 2-position untouched. Subsequently, a second, different coupling reaction can be carried out at the bromine-substituted position, often under more forcing conditions.

This stepwise functionalization provides a controlled and powerful route to synthesize complex, tri-substituted benzene (B151609) derivatives which would be difficult to prepare otherwise. The dioxolane group ensures that the aldehyde functionality does not interfere with the often sensitive organometallic reagents used in these coupling reactions.

Table 1: Comparison of Related Aryl Dioxolane Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-(2-Bromophenyl)-1,3-dioxolane | 34824-58-3 | C₉H₉BrO₂ | Contains a single bromine substituent at the ortho position. nih.gov |

| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | C₉H₉BrO₂ | Contains a single bromine substituent at the meta position. sigmaaldrich.com |

| 2-(4-Bromophenyl)-1,3-dioxolane (B88685) | 10602-01-4 | C₉H₉BrO₂ | Contains a single bromine substituent at the para position. nih.govtcichemicals.com |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | Not available | C₉H₈BrFO₂ | Contains both bromine and fluorine, allowing for potential differential reactivity studies. prepchem.comchemicalbook.com |

This table is generated based on available data for illustrative purposes.

Overview of Research Scope and Methodologies

The investigation of this compound would typically encompass several stages, from its synthesis and purification to its application in organic synthesis.

Synthesis and Characterization: The compound would first be synthesized, likely by the protection of 2-bromo-4-iodobenzaldehyde (B1520077) with ethylene glycol in the presence of an acid catalyst. prepchem.com After synthesis, purification would be achieved using standard techniques like column chromatography or distillation. The structure and purity of the compound would then be rigorously confirmed using a suite of analytical methods. These include:

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for identifying halogenated compounds. researchwithrutgers.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the precise connectivity of atoms and the substitution pattern on the aromatic ring.

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is used to assess purity and separate the product from any starting materials or byproducts. chromatographyonline.com

Reactivity Studies: The core of the research would involve exploring the compound's utility as a synthetic building block. This would focus on demonstrating the selective, stepwise functionalization of the C-I and C-Br bonds. A typical research plan would involve:

Performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) under conditions known to favor reaction at the C-I bond.

Isolating and characterizing the resulting monosubstituted product, 2-(2-Bromo-4-(substituted)phenyl)-1,3-dioxolane.

Subjecting this intermediate to a second, different cross-coupling reaction under conditions suitable for activating the C-Br bond.

Characterizing the final disubstituted product.

Deprotecting the dioxolane group to unveil the aldehyde, thus demonstrating the synthesis of a complex multi-substituted benzaldehyde (B42025) derivative.

These studies would provide valuable insights into the controlled construction of complex aromatic systems, a cornerstone of modern medicinal and materials chemistry. thieme.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

203583-95-3 |

|---|---|

Molecular Formula |

C9H8BrIO2 |

Molecular Weight |

354.97 g/mol |

IUPAC Name |

2-(2-bromo-4-iodophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8BrIO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

InChI Key |

STXJTMNEZDZYRV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 4 Iodophenyl 1,3 Dioxolane

Strategies for the Construction of the 1,3-Dioxolane (B20135) Ring System

The formation of the 1,3-dioxolane ring is a common and well-understood transformation in organic synthesis, typically achieved through the acetalization of a corresponding aldehyde.

Acetalization of 2-Bromo-4-iodobenzaldehyde (B1520077) Precursors

The most direct method for the synthesis of 2-(2-bromo-4-iodophenyl)-1,3-dioxolane is the acid-catalyzed reaction of 2-bromo-4-iodobenzaldehyde with ethylene (B1197577) glycol. googleapis.com This reaction is a reversible process, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins. researchgate.net The choice of solvent is also crucial, with nonpolar solvents such as benzene (B151609) or toluene (B28343) being frequently employed to facilitate the azeotropic removal of water. googleapis.com

A typical reaction setup involves refluxing a solution of the aldehyde, a slight excess of ethylene glycol, and a catalytic amount of the acid in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed. The product is then isolated by a standard workup procedure, which usually involves neutralization of the acid catalyst, extraction with an organic solvent, and purification by distillation or crystallization.

Table 1: Typical Reaction Conditions for the Acetalization of Aryl Aldehydes

| Aldehyde Precursor | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 2-bromo-4-pyridinecarboxaldehyde | p-toluenesulfonic acid | Benzene | 18 hours | 82 | googleapis.com |

| o-Bromobenzaldehyde | p-toluenesulfonic acid | Cyclohexane | 12 hours | >90 | researchgate.net |

| 3-Bromobenzaldehyde | Not specified | None (vacuum) | Not specified | High | butler.edu |

This table presents data for similar acetalization reactions, providing a basis for the synthesis of the target compound.

Alternative Green Chemistry Approaches in Dioxolane Formation

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For the formation of 1,3-dioxolanes, several green chemistry approaches have been explored. These methods aim to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.

One approach is the use of solid acid catalysts, such as montmorillonite (B579905) K10 clay or zeolites. These catalysts are advantageous as they are often inexpensive, non-corrosive, and can be easily separated from the reaction mixture by filtration and reused, thus minimizing waste. google.com

Another green strategy involves performing the reaction under solvent-free conditions. For instance, the reaction can be carried out by heating the aldehyde and ethylene glycol with a catalyst in the absence of a solvent, with the water being removed under reduced pressure. butler.edu This approach eliminates the need for large volumes of organic solvents, which are often flammable and toxic.

Introduction and Functionalization of the Aryl Halide Moiety

The synthesis of the key precursor, 2-bromo-4-iodobenzaldehyde, presents a significant challenge due to the need for regioselective introduction of two different halogen atoms onto the benzene ring. The order of the halogenation steps and the choice of reagents are critical to achieve the desired substitution pattern.

Regioselective Halogenation Techniques for Bromine and Iodine

The aldehyde group is a deactivating group and a meta-director in electrophilic aromatic substitution. This directing effect must be considered when planning the synthesis.

One possible strategy involves starting with a pre-substituted benzene derivative and then introducing the remaining functional groups. For example, one could start with 4-iodobenzaldehyde (B108471) and attempt to introduce a bromine atom at the ortho position. The ortho-bromination of 4-iodobenzaldehyde would require specific directing groups or catalysts to overcome the natural directing effects. rsc.org

Alternatively, one could start with 2-bromobenzaldehyde (B122850) and introduce an iodine atom at the para position. The para-iodination of 2-bromobenzaldehyde could potentially be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst. google.com

A Chinese patent describes a method for the ortho-iodination of benzaldehyde (B42025) compounds using N-iodosuccinimide and a palladium acetate (B1210297) catalyst, which could be applicable to 2-bromobenzaldehyde. google.com

Precursor Synthesis and Orthogonal Functional Group Protection

Given the challenges of direct regioselective dihalogenation, a multi-step synthesis involving functional group interconversions and protecting groups may be necessary.

One potential route is the Sandmeyer reaction, starting from a suitably substituted aniline. For example, 4-amino-2-bromobenzaldehyde (B2458091) could be diazotized and then treated with potassium iodide to introduce the iodine atom. The synthesis of 4-amino-2-bromobenzaldehyde itself would require a separate synthetic sequence. A general procedure for the synthesis of p-aminobenzaldehyde from p-nitrotoluene is known. orgsyn.org

Another approach involves the use of a directed ortho-metalation strategy. For instance, the aldehyde group in 4-bromobenzaldehyde (B125591) could be protected as an oxazoline (B21484), which can then direct lithiation and subsequent reaction with an electrophilic iodine source to the ortho position. nih.gov Deprotection of the oxazoline would then yield the desired 2-bromo-4-iodobenzaldehyde.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial to maximize the yield and purity of this compound and its precursor, 2-bromo-4-iodobenzaldehyde.

For the acetalization step, key parameters to optimize include the choice and amount of catalyst, the reaction temperature, and the efficiency of water removal. While a range of acid catalysts can be used, their strength and potential to cause side reactions should be considered. The use of a Dean-Stark trap is a standard method for water removal, but other techniques, such as the use of molecular sieves, can also be effective.

For the synthesis of 2-bromo-4-iodobenzaldehyde, the optimization will heavily depend on the chosen synthetic route. If a direct halogenation approach is used, the nature of the halogenating agent, the solvent, the reaction temperature, and the presence of any catalysts will all need to be carefully controlled to achieve the desired regioselectivity and to minimize the formation of isomeric byproducts.

Table 2: Potential Synthetic Routes to 2-Bromo-4-iodobenzaldehyde

| Starting Material | Key Transformation | Reagents and Conditions | Challenges |

| 4-Iodobenzaldehyde | Ortho-bromination | e.g., NBS, catalyst | Overcoming the directing effect of the aldehyde group; potential for polybromination. |

| 2-Bromobenzaldehyde | Para-iodination | e.g., NIS, acid catalyst | Ensuring high para-selectivity. |

| 4-Amino-2-bromobenzaldehyde | Sandmeyer reaction | 1. NaNO₂, HCl2. KI | Synthesis of the starting aniline. |

| 4-Bromobenzaldehyde | Directed ortho-metalation | 1. Protection (e.g., as oxazoline)2. Lithiation (e.g., n-BuLi)3. Iodination (e.g., I₂)4. Deprotection | Multi-step process requiring careful control of each step. |

This table outlines plausible, but not yet fully established, synthetic strategies for the key precursor.

Catalyst Selection and Reaction Kinetics

The efficiency and rate of the formation of the 1,3-dioxolane ring are significantly influenced by the choice of catalyst. This acetalization reaction is reversible and necessitates an acid catalyst to achieve a practical reaction rate.

Catalyst Selection: A variety of acid catalysts, both protic and Lewis acids, can be employed for this synthesis.

p-Toluenesulfonic acid (p-TsOH): This is a frequently used, cost-effective, and efficient solid organic acid. Its ease of handling and removal during the workup phase makes it a popular choice. guidechem.comprepchem.com Syntheses of structurally similar compounds, such as 2-(4-bromophenyl)-1,3-dioxolane (B88685) and 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, have been successfully carried out using p-TsOH. guidechem.comprepchem.com

Montmorillonite K10: This clay acts as a heterogeneous acid catalyst. Its advantages include simple removal from the reaction mixture by filtration, potential for recycling, and the ability to promote the reaction under relatively mild conditions. nih.gov It has proven effective in the synthesis of various 1,3-dioxolanes from aldehydes. nih.gov

Lewis Acids: More specialized Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can also catalyze the formation of dioxolanes, often under very mild conditions. organic-chemistry.org

Reaction Kinetics: The kinetics of this equilibrium reaction are dependent on factors such as the inherent reactivity of the aldehyde, reactant concentrations, the amount of catalyst used, and the reaction temperature. To obtain a high yield of this compound, it is essential to displace the equilibrium by removing the water byproduct.

Water Removal: A common laboratory technique involves the use of a Dean-Stark apparatus in conjunction with a solvent like toluene, which forms an azeotrope with water. guidechem.comprepchem.com By refluxing the reaction mixture, water is continuously removed, thereby favoring the formation of the dioxolane product. guidechem.comprepchem.com

Reaction Time and Temperature: The duration of the reaction can range from a few hours to overnight, contingent on the specific substrates and reaction conditions employed. guidechem.comprepchem.com The reaction is generally performed at the boiling point of the solvent used. guidechem.comprepchem.com Progress is often monitored using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion. guidechem.comprepchem.com

The table below outlines typical conditions for the synthesis of analogous aryl-dioxolanes, which serve as a model for the synthesis of the target compound.

Catalysts and Conditions for Aryl-Dioxolane Synthesis

| Starting Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Bromobenzaldehyde | p-Toluenesulfonic acid | Toluene | ~130 | 8 | 92.1 |

| 3-Bromo-4-fluorobenzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 4.5 | Not specified |

| Salicylaldehyde | Montmorillonite K10 | Toluene | Reflux | 1–3 | 45–93 |

Stereochemical Control in Dioxolane Synthesis

The issue of stereochemistry is central to dioxolane synthesis when the starting materials or the final products possess chiral centers. The specific molecule, this compound, is achiral because it lacks a stereocenter and possesses a plane of symmetry when synthesized from achiral precursors like 2-bromo-4-iodobenzaldehyde and ethylene glycol.

However, in the broader scope of dioxolane synthesis, controlling the stereochemical outcome is often a primary objective. This is particularly relevant when a substituted, chiral diol is used in place of ethylene glycol.

Substrate-Directed Control: The use of an enantiomerically pure chiral diol can dictate the stereochemistry of the resulting dioxolane. The pre-existing stereocenters on the diol can influence the formation of a new stereocenter at the C2 position of the dioxolane ring. In many instances, the stereocenters of the diol are not altered during the reaction, which allows for the synthesis of new chiral 1,3-dioxolanes with a high degree of enantiomeric purity. nih.gov

Catalyst-Directed Control: Asymmetric catalysis offers a sophisticated method for controlling stereochemistry. A chiral catalyst can create a chiral reaction environment that favors the formation of one stereoisomer over others. For example, research has shown that a chiral binaphthyldiimine-Ni(II) complex can catalyze asymmetric reactions to yield cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Auxiliary-Based Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. In the context of dioxolane chemistry, chiral 1,3-dioxolan-4-ones, which can be prepared from readily available, enantiomerically pure α-hydroxy acids such as lactic acid or mandelic acid, have been utilized to control the creation of new stereocenters with high selectivity. mdpi.com

For the direct synthesis of this compound from 2-bromo-4-iodobenzaldehyde and ethylene glycol, no new stereocenters are generated, and thus, stereochemical control is not a factor.

Advanced Reactivity and Mechanistic Studies of 2 2 Bromo 4 Iodophenyl 1,3 Dioxolane

Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halogen Sites

The presence of two different halogen atoms on the aromatic ring of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane is the key to its synthetic potential. The C-I bond is weaker and therefore more susceptible to oxidative addition by low-valent transition metals, such as palladium(0), compared to the more robust C-Br bond. This reactivity difference is routinely exploited to achieve chemoselective functionalization at the C-4 position (iodine) while leaving the C-2 position (bromine) available for subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govrsc.org For this compound, the reaction can be tuned to occur selectively at the more reactive C-I bond. nih.govnih.gov This selectivity is primarily governed by the faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bond. researchgate.net By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can isolate the product of coupling at the iodo-position in high yield. mdpi.commdpi.com The bromine atom remains untouched, serving as a handle for a second, different coupling reaction if desired. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted biaryl structures.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(2-Bromo-4-phenylphenyl)-1,3-dioxolane |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343) | 2-(2-Bromo-4-(4-methoxyphenyl)phenyl)-1,3-dioxolane |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 2-(2-Bromo-4-(thiophen-2-yl)phenyl)-1,3-dioxolane |

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is renowned for its mild conditions and functional group tolerance. nih.gov When applied to this compound, the inherent reactivity difference between the aryl iodide and aryl bromide dictates that the alkynylation occurs exclusively at the C-I bond. wikipedia.orglibretexts.org This selectivity has been demonstrated in analogous systems like 2-bromo-4-iodo-quinoline, where the alkyne adds to the site of the more reactive iodide substituent. libretexts.org This allows for the synthesis of arylalkynes where the bromine atom can be used in subsequent transformations. Copper-free Sonogashira protocols have also been developed, which can sometimes offer advantages in terms of reduced homocoupling of the alkyne. nih.govorganic-chemistry.org

Table 2: Illustrative Conditions for Selective Sonogashira Coupling

| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(2-Bromo-4-(phenylethynyl)phenyl)-1,3-dioxolane |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-(2-Bromo-4-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane |

| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 2-(2-Bromo-4-(hept-1-yn-1-yl)phenyl)-1,3-dioxolane |

Heck and Stille Coupling Reactions

The Heck and Stille reactions are fundamental palladium-catalyzed processes for C-C bond formation. The Heck reaction couples aryl halides with alkenes, masterorganicchemistry.com while the Stille reaction involves the coupling of an organostannane reagent with an organic electrophile. psu.eduorganic-chemistry.org Both reactions are initiated by the oxidative addition of the aryl halide to a Pd(0) complex. psu.eduyoutube.com Consequently, the established reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true, making the selective functionalization of this compound at the C-I bond predictable and efficient.

In a Heck reaction, an alkene would be coupled at the C-4 position, yielding a 4-alkenyl-2-bromophenyl derivative. Similarly, in a Stille coupling, an organostannane reagent would transfer its organic group to the C-4 position. The Stille reaction is noted for its tolerance of a wide array of functional groups and the stability of the organostannane reagents, though the toxicity of tin compounds is a drawback. psu.eduorganic-chemistry.org The preserved C-Br bond allows for further synthetic elaboration using orthogonal chemistries.

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology, along with its oxygen-analogue for C-O bond formation (etherification), has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. organic-chemistry.org For dihalogenated substrates like this compound, the reaction can be performed with high chemoselectivity. nih.gov The oxidative addition step favors the weaker C-I bond, enabling the selective introduction of an amine or alkoxy group at the C-4 position. The development of specialized ligands, often bulky, electron-rich phosphines, has been crucial in expanding the reaction's scope and efficiency, allowing for the coupling of even challenging substrates under mild conditions. rsc.orgwikipedia.org

Table 3: Exemplary Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(2-(2-Bromo-4-iodophenyl)-1,3-dioxolan-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | N-(4-(2-(2-Bromo-1,3-dioxolan-2-yl)phenyl))aniline |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | N-benzyl-4-(2-(2-bromo-1,3-dioxolan-2-yl)phenyl)amine |

Selective Functionalization of the Aryl Moiety

Beyond leveraging the differential reactivity of the two halogen atoms, modern synthetic strategies also offer pathways to functionalize the C-H bonds of the aromatic ring directly.

C-H Functionalization Strategies

C-H functionalization represents a paradigm shift in synthesis, aiming to form new bonds by directly converting C-H bonds, thus offering a more atom-economical approach compared to traditional cross-coupling reactions. snnu.edu.cn For this compound, there are two available C-H bonds on the aromatic ring at the C-3 and C-5 positions.

Directing group-assisted C-H activation is a common strategy to control regioselectivity. In this substrate, the dioxolane group or one of the halogen atoms could potentially serve as a directing group to guide a transition metal catalyst to a specific C-H bond, most likely one of the adjacent positions. However, a significant challenge in applying C-H activation to this molecule is the overwhelming reactivity of the C-I and C-Br bonds towards the very transition metal catalysts often used for C-H activation. nih.gov Achieving selective C-H functionalization without competing oxidative addition at the carbon-halogen sites would require highly specialized catalytic systems. Such systems would need to be finely tuned to differentiate between the various reactive sites on the molecule, a challenge that remains at the forefront of catalysis research. snnu.edu.cn

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety in this compound serves as a cyclic acetal, a protecting group for the original aldehyde functionality (2-bromo-4-iodobenzaldehyde). Its reactivity is primarily characterized by its stability under certain conditions and its susceptibility to cleavage under others, which can be exploited for further molecular elaboration.

The primary reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to deprotect and regenerate the parent aldehyde. wikipedia.org This transformation is fundamental for synthetic strategies where the aldehyde needs to be masked during reactions targeting the C-Br or C-I bonds. The generally accepted mechanism for acid-catalyzed hydrolysis involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol yields the aldehyde.

Beyond simple deprotection, the ring-opening can be part of more complex derivatization schemes. For instance, the cationic ring-opening polymerization of 1,3-dioxolane highlights the reactivity of the ring system towards electrophiles and the formation of stabilized cationic intermediates. researchgate.net In a synthetic (non-polymeric) context, reaction with reducing agents in the presence of a Lewis acid can lead to reductive opening of the acetal, yielding a mono-protected diol derivative. While this is more common with 1,3-dioxane (B1201747) systems, analogous transformations are possible for dioxolanes. rsc.org

The table below summarizes key reaction types involving the dioxolane ring for derivatization.

| Reaction Type | Reagents | Resulting Functional Group |

| Acetal Hydrolysis | H₃O⁺ (aq. acid) | Aldehyde (-CHO) |

| Reductive Ring Opening | Lewis Acid (e.g., AlCl₃) + Hydride Source (e.g., LiAlH₄) | Hydroxy ether |

| Acetal Exchange | Diol, Acid catalyst | Different acetal/ketal |

The stability of the 1,3-dioxolane ring is a crucial factor in its utility as a protecting group. It exhibits high stability under neutral and, notably, basic conditions. wikipedia.org This robustness allows for a wide range of chemical transformations to be performed on the aromatic portion of this compound, such as SNAr with strong nucleophiles (e.g., alkoxides, amides) or organometallic cross-coupling reactions, without affecting the protected aldehyde.

Conversely, the dioxolane ring is labile in the presence of even catalytic amounts of acid, particularly in aqueous media. nih.gov The rate of hydrolysis can be influenced by the electronic nature of the substituent at the C2 position. Electron-withdrawing groups on the phenyl ring, such as the bromo and iodo substituents, can influence the stability of the cationic intermediate formed during hydrolysis, thereby affecting the reaction rate. The transformation of the molecule is thus highly dependent on the pH of the reaction medium.

| Chemical Condition | Stability of 1,3-Dioxolane Ring | Potential Transformation |

| Strong Aqueous Acid (e.g., HCl, H₂SO₄) | Unstable | Rapid hydrolysis to aldehyde |

| Mild Aqueous Acid (e.g., Acetic Acid) | Moderately stable to unstable | Slow hydrolysis |

| Neutral (e.g., H₂O, NaCl solution) | Generally Stable | No reaction |

| Basic (e.g., NaOH, NaNH₂) | Stable | No reaction on the dioxolane ring |

| Organometallic Reagents (e.g., n-BuLi) | Generally Stable | Potential for metal-halogen exchange on the aryl ring |

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the transient intermediates involved in the transformations of this compound is key to controlling reaction outcomes.

For Nucleophilic Aromatic Substitution , the pathway involves distinct intermediates depending on the mechanism.

Addition-Elimination (SNAr) Mechanism : The key intermediate is the Meisenheimer complex. For an incoming nucleophile (Nu⁻), attack at the C2-Br position would form a cyclohexadienyl anion where the negative charge is delocalized across the ring and stabilized by the inductive effect of the halogens. The departure of the bromide ion is the second step. An analogous, though likely less favorable, intermediate would form from attack at the C4-I position. libretexts.org

Metal-Halogen Exchange Mechanism : This pathway involves different types of intermediates. For example, reaction with an organolithium reagent like n-butyllithium can proceed through a four-centered transition state or an SN2-type attack on the halogen atom. lookchem.com Catalytic cycles, such as those involving palladium or copper, would proceed via organometallic intermediates (e.g., Ar-Pd(II)-X species) or potentially radical intermediates. frontiersin.orgnih.gov

For Dioxolane Ring Opening , the mechanism is predominantly cationic.

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of a ring oxygen. This is followed by the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion intermediate. This cation is a key reactive species that is subsequently trapped by a nucleophile, typically water, to complete the hydrolysis. Detailed studies on the cationic ring-opening polymerization of 1,3-dioxolane have further characterized the behavior of such secondary and tertiary oxonium ion intermediates. researchgate.net

The identification of these intermediates is often accomplished through a combination of kinetic studies, trapping experiments, and computational modeling. researchgate.netlookchem.com

Computational and Theoretical Investigations of 2 2 Bromo 4 Iodophenyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and reactivity at the electronic level. For a molecule such as 2-(2-bromo-4-iodophenyl)-1,3-dioxolane, these methods can elucidate the effects of its distinct structural components: the phenyl ring, the electron-withdrawing bromine and iodine atoms, and the dioxolane ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like this compound.

Electronic Structure: DFT calculations can map the electron density distribution across the molecule. For this compound, the high electronegativity of the oxygen atoms in the dioxolane ring, along with the bromine and iodine substituents on the phenyl ring, creates a complex electronic environment. The calculations would reveal regions of high and low electron density, which are crucial for understanding intermolecular interactions and chemical reactivity.

Geometry Optimization: A key application of DFT is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. The optimization process for this compound would determine critical parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the plane of the phenyl ring and the dioxolane ring. Steric hindrance from the ortho-bromo substituent would likely force the dioxolane ring into a non-planar (twisted) conformation relative to the aromatic ring to minimize repulsion. researchgate.net The dioxolane ring itself typically adopts a flexible envelope or twist conformation. researchgate.netacs.org

Table 4.1: Predicted Key Geometrical Parameters from DFT Optimization

| Parameter | Description | Predicted Value Range | Significance |

| C-Br Bond Length | The distance between the carbon atom of the phenyl ring and the bromine atom. | ~1.90 - 1.95 Å | Influences reactivity in reactions like cross-coupling. |

| C-I Bond Length | The distance between the carbon atom of the phenyl ring and the iodine atom. | ~2.09 - 2.14 Å | Weaker than C-Br, suggesting higher reactivity at this site. |

| C-O Bond Lengths (Dioxolane) | The distances between carbon and oxygen atoms within the dioxolane ring. | ~1.41 - 1.44 Å | Typical for acetal linkages. |

| Phenyl-Dioxolane Dihedral Angle | The angle between the plane of the phenyl ring and the mean plane of the dioxolane ring. | 30° - 60° | Indicates the degree of twisting due to steric hindrance from the ortho-bromo group. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be primarily located on the electron-rich phenyl ring and the iodine atom, as iodine is more polarizable and has higher energy p-orbitals than bromine.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level where the molecule can accept electrons, indicating its electrophilic character. The LUMO is anticipated to be distributed over the aromatic ring, particularly on the carbon atoms bonded to the halogens, due to the electron-withdrawing nature of bromine and iodine.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. It represents the energy required to excite an electron from the HOMO to the LUMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. The presence of both bromine and iodine is expected to lower the LUMO energy, likely resulting in a moderate energy gap for this molecule. taylorandfrancis.com

Table 4.2: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristic | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relatively high, influenced by the iodine atom. | Indicates susceptibility to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relatively low, influenced by the halogen substituents. | Indicates susceptibility to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. | Moderate | Suggests a balance of stability and reactivity. |

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

For this compound, the presence of two different halogen atoms would make these descriptors particularly useful in predicting which part of the molecule is more susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding stationary points on the potential energy surface, it does not typically account for molecular motion or the influence of a solvent environment at finite temperatures. Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time.

For this compound, an MD simulation would provide a detailed picture of its conformational landscape. nih.gov The simulation would track the movements of each atom according to the forces exerted on them, revealing the flexibility of the dioxolane ring and the rotation around the bond connecting it to the phenyl ring. acs.org This analysis helps identify the most populated conformations in a given environment (e.g., in a solvent like ethanol or water), which may differ from the single lowest-energy structure found in the gas phase by DFT. The results would be crucial for understanding how the molecule's shape changes over time and how this might affect its interaction with other molecules.

Modeling of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways and the characterization of transition states. arxiv.orgmdpi.com For this compound, this could be applied to several important reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the substitution of the bromine or iodine atom by a nucleophile. Calculations would determine the activation energy for substituting each halogen, predicting which is more reactive. Due to the weaker C-I bond compared to the C-Br bond, substitution at the iodine position is expected to have a lower activation barrier.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): This compound is a prime candidate for such reactions. Modeling would involve calculating the energies of intermediates and transition states in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). researchgate.net The calculations would likely confirm that the oxidative addition of a palladium(0) catalyst occurs preferentially at the C-I bond over the C-Br bond, a well-established reactivity trend for aryl halides. rsc.org

By calculating the energy of the transition state—the highest point on the minimum energy path between reactants and products—the activation energy (Ea) for a reaction can be determined. A lower activation energy indicates a faster reaction rate.

Structure-Reactivity Relationship Studies

By systematically studying the computational data, a clear structure-reactivity relationship can be established for this compound. epa.govresearchgate.net

Effect of Halogen Substituents: The primary finding would relate to the differential reactivity of the C-Br and C-I bonds. Computational models would quantitatively show that the C-I bond is longer, weaker, and more polarizable, making it the preferred site for reactions like cross-coupling. nih.gov

Role of the Dioxolane Group: The dioxolane group acts as a protecting group for a carbonyl functionality and influences the electronic properties of the phenyl ring through inductive effects. Its steric bulk, especially in conjunction with the ortho-bromo group, would also be shown to influence the accessibility of the reactive sites on the aromatic ring.

Electrostatic Potential Mapping: A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this molecule, the map would show negative potential (red/yellow) around the oxygen and halogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic interaction.

These computational studies, taken together, provide a comprehensive, atom-level understanding of the structural, electronic, and reactive properties of this compound, guiding its potential use in synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and dioxolane protons. The three protons on the phenyl ring will appear as a complex ABC spin system due to their unique chemical environments, influenced by the ortho-bromo and para-iodo substituents.

Aromatic Region (Predicted δ 7.0-8.0 ppm):

The proton at the C3 position (ortho to iodine) would likely be the most downfield signal, appearing as a doublet.

The proton at the C6 position (ortho to bromine) would be a doublet of doublets.

The proton at the C5 position (meta to both halogens) would also be a doublet of doublets.

Acetal Proton (Predicted δ ~6.0 ppm): The single proton at the C2 position of the dioxolane ring (the acetal proton) is expected to be a singlet.

Dioxolane Methylene Protons (Predicted δ 3.9-4.2 ppm): The four methylene protons of the dioxolane ring often appear as a complex multiplet due to their diastereotopic nature, though sometimes they resolve into two distinct multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals corresponding to each unique carbon atom in the molecule.

Aromatic Carbons (Predicted δ 110-140 ppm): Six signals are expected, with the carbons directly bonded to the halogens (C2 and C4) showing characteristic shifts. The C-Br signal is expected around δ 120-125 ppm, while the C-I signal would be significantly upfield, typically around δ 90-95 ppm, due to the heavy atom effect.

Acetal Carbon (Predicted δ ~100-105 ppm): The acetal carbon (C2 of the dioxolane) would appear in this characteristic region.

Dioxolane Methylene Carbons (Predicted δ ~65 ppm): The two equivalent methylene carbons of the dioxolane ring would give a single, intense signal.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic spin system (H3-H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons, particularly C1, C2, and C4 of the phenyl ring, by observing correlations from the aromatic and acetal protons. For instance, the acetal proton should show an HMBC correlation to the C1 carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a correlation between the acetal proton and the aromatic proton at the C6 position, confirming their close spatial relationship and helping to solidify the assignment of the aromatic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl C1 | - | ~138 | Quaternary carbon attached to the dioxolane ring. |

| Phenyl C2 | - | ~122 | Quaternary carbon attached to Bromine. |

| Phenyl C3 | ~7.9 (d) | ~139 | Proton is ortho to Iodine. |

| Phenyl C4 | - | ~95 | Quaternary carbon attached to Iodine (upfield shift). |

| Phenyl C5 | ~7.6 (dd) | ~131 | Proton is between Iodine and a proton. |

| Phenyl C6 | ~7.4 (d) | ~129 | Proton is ortho to Bromine. |

| Dioxolane C2' (Acetal) | ~6.0 (s) | ~102 | Acetal carbon. |

| Dioxolane C4'/C5' | ~4.1 (m) | ~65 | Methylene carbons of the dioxolane ring. |

Isotopic Labeling Studies by NMR

While not a routine characterization method, isotopic labeling could be employed for specialized studies. For instance, if the precursor 2-bromo-4-iodobenzaldehyde (B1520077) were synthesized using a ¹³C-labeled carbonyl carbon, the resulting acetal carbon signal in the ¹³C NMR spectrum of this compound would be significantly enhanced. This approach is invaluable for mechanistic studies, allowing chemists to trace the path of specific atoms through a reaction sequence. Similarly, deuterium labeling could be used to simplify complex ¹H NMR spectra or to probe kinetic isotope effects in reactions involving the cleavage of a specific C-H bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound (C₉H₈BrIO₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The molecular ion peak ([M]⁺) would exhibit a highly characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and iodine (¹²⁷I/100%). This would result in two major peaks separated by two mass units, each corresponding to the molecule containing either ⁷⁹Br or ⁸¹Br.

Electron Ionization (EI) MS would induce predictable fragmentation pathways:

Formation of the Benzoyl Cation: The most common initial fragmentation for such acetals is the cleavage of the C-O bonds of the dioxolane ring to form the stable 2-bromo-4-iodobenzaldehyde radical cation (m/z 310/312).

Loss of CO: This can be followed by the loss of a carbon monoxide (CO) molecule to yield a bromoiophenyl cation (m/z 282/284).

Halogen Loss: Fragmentation can also involve the loss of the halogen atoms, either as radicals (Br•, I•) or molecules (Br₂, I₂), leading to a series of lower mass fragments.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

| 353.88 | 355.88 | [M]⁺ (Molecular Ion) | [C₉H₈BrIO₂]⁺ |

| 309.85 | 311.85 | [M - C₂H₄O]⁺ (Loss of ethylene (B1197577) oxide) | [C₇H₄BrIO]⁺ |

| 281.85 | 283.85 | [M - C₂H₄O - CO]⁺ (Subsequent loss of CO) | [C₆H₄BrI]⁺ |

| 226.98 | - | [M - I]⁺ | [C₉H₈BrO₂]⁺ |

| 154.94 | 154.94 | [M - Br - I]⁺ | [C₉H₈O₂]⁺ |

| 127.00 | 127.00 | [I]⁺ | [I]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If a suitable crystal of this compound can be grown, this technique would precisely determine all bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity and reveal the conformation of the dioxolane ring, which typically adopts a twisted (C₂) or envelope (Cₛ) conformation to minimize steric strain. It would also define the relative orientation of the phenyl ring with respect to the dioxolane moiety. Furthermore, the crystal packing could be analyzed to identify intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonding (C-Br···O, C-I···O), which govern the solid-state architecture. As the molecule is achiral, the concept of absolute configuration does not apply.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxolane ring would be just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretching: Strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the C-O-C ether linkages of the acetal.

C-Br and C-I Stretching: These vibrations occur in the fingerprint region at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often produce strong Raman signals. The C-Br and C-I stretching modes, which can be weak in the IR, may be more prominent in the Raman spectrum.

These techniques are also powerful tools for reaction monitoring. For instance, during the synthesis of the compound from 2-bromo-4-iodobenzaldehyde and ethylene glycol, one could monitor the disappearance of the strong aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of the characteristic C-O acetal bands.

Table 3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2990-2880 | Aliphatic C-H Stretch (Dioxolane) | IR, Raman |

| 1580-1450 | Aromatic C=C Ring Stretch | IR, Raman |

| 1250-1050 | Acetal C-O-C Stretch (asymmetric and symmetric) | IR |

| ~650 | C-Br Stretch | IR, Raman |

| ~550 | C-I Stretch | IR, Raman |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatography is indispensable for verifying the purity of a compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), would be the primary method for assessing purity. The high UV absorbance of the aromatic ring would allow for sensitive detection. Phenyl-based columns could also offer alternative selectivity for separating halogenated aromatic isomers due to potential π-π interactions. uhplcs.com

Gas Chromatography (GC): Given the compound's likely volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would also be an excellent method for purity analysis.

The separation of positional isomers is a common challenge in organic synthesis. researchgate.netnih.gov For example, the synthesis might inadvertently produce isomers like 2-(4-bromo-2-iodophenyl)-1,3-dioxolane. Developing a robust chromatographic method, whether HPLC or GC, would be critical to ensure the isolation of the desired this compound isomer in high purity. rsc.orgwelch-us.com

Potential Applications of 2 2 Bromo 4 Iodophenyl 1,3 Dioxolane

Building Block for Complex Organic Synthesis

The primary application of 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane is in organic synthesis, where it serves as a scaffold for constructing more elaborate molecules. The dioxolane group acts as a stable protecting group for the aldehyde functionality, preventing it from undergoing reactions while transformations are carried out at the halogenated positions. nih.gov

The synthesis of polysubstituted aromatic compounds is a fundamental task in organic chemistry. libretexts.orgpressbooks.pub this compound is an ideal starting material for this purpose due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions. nih.gov

In palladium-catalyzed reactions such as the Suzuki, Sonogashira, Negishi, or Stille couplings, the C-I bond is significantly more reactive than the C-Br bond. nih.govresearchgate.net This reactivity difference enables chemists to perform selective, stepwise functionalization. First, a coupling reaction can be carried out exclusively at the iodo-position, leaving the bromo-position untouched. nih.gov Subsequently, a second, distinct functional group can be introduced at the bromo-position under different reaction conditions. nih.govresearchgate.net This stepwise approach provides precise control over the final structure, which is crucial for creating complex, multi-substituted aromatic systems. libretexts.org After the desired substitutions are made, the dioxolane group can be easily removed by acid hydrolysis to reveal the aldehyde, which can then be used for further synthetic elaborations.

The table below illustrates the potential for regioselective cross-coupling reactions.

| Reaction Type | Reagent | Catalyst System (Typical) | Selective Target | Intermediate Product Structure |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | C-I Bond | 2-(2-Bromo-4-arylphenyl)-1,3-dioxolane |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-I Bond | 2-(2-Bromo-4-(alkynyl)phenyl)-1,3-dioxolane |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-I Bond | 2-(2-Bromo-4-aryl/vinylphenyl)-1,3-dioxolane |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C-I Bond | 2-(2-Bromo-4-(amino)phenyl)-1,3-dioxolane |

A cascade reaction, also known as a domino reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. wikipedia.org

While specific documented cascade reactions employing this compound are not prevalent in the literature, its structure is well-suited for such synthetic strategies. A hypothetical domino sequence could be initiated by a selective cross-coupling at the highly reactive iodo-position. The newly introduced functional group could then trigger a subsequent intramolecular reaction. For instance, after an initial Sonogashira coupling to introduce an alkyne, deprotection of the aldehyde could be followed by an intramolecular cyclization between the aldehyde and the alkyne group, potentially catalyzed by a different metal or reagent added in the same pot, to form a complex heterocyclic system.

Development of Functional Materials

The unique electronic and structural features that can be engineered from this compound make it a promising candidate for the development of advanced functional materials.

Dihaloaromatic compounds are common monomers for producing conjugated polymers through step-growth polymerization methods like Suzuki or Yamamoto polycondensation. These polymers often exhibit interesting electronic properties, such as electrical conductivity, making them suitable for applications in materials science.

This compound can, in principle, serve as a monomer in such polymerizations. The two different halogen atoms could be exploited to control the polymerization process. For example, a Yamamoto coupling using a nickel catalyst could create a homopolymer by forming bonds between monomer units at both the bromo- and iodo-positions. The resulting polymer would feature a poly-phenylene backbone with pendant dioxolane groups, which could be later modified to tune the polymer's properties.

| Polymerization Method | Resulting Polymer Structure (Repeating Unit) | Potential Properties |

| Yamamoto Homopolymerization | -[C₆H₃(C₂H₄O₂CH)]- | Conjugated, potentially semiconducting |

| Suzuki Polycondensation (with a diboronic acid) | -[C₆H₃(C₂H₄O₂CH)-Ar]- (where Ar is from the diboronic acid) | Tunable band gap, potential for use in organic electronics |

The synthesis of novel molecules for optoelectronic devices, such as organic light-emitting diodes (OLEDs), often requires complex, polysubstituted aromatic cores. This compound serves as an excellent starting block for creating such molecules. Through the selective cross-coupling reactions described previously, various electron-donating or electron-withdrawing groups can be precisely attached to the phenyl ring. nih.govrwth-aachen.de This allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling its light-emission color and efficiency. The aldehyde group, once deprotected, provides an additional site for attaching other functional moieties or for linking the molecule to a polymer backbone.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. sigmaaldrich.comtcichemicals.com This field relies on chiral catalysts, which often consist of a metal center bound to a chiral organic molecule known as a ligand.

The molecule this compound is itself achiral. Therefore, it cannot function as a chiral auxiliary directly. wikipedia.orgsigmaaldrich.com However, it is a viable precursor for the synthesis of new chiral ligands. The bromo and iodo substituents can be replaced with phosphorus- or nitrogen-containing groups, which are common coordinating groups in catalyst ligands. For example, a sequential reaction could first replace the iodine with a diphenylphosphine (B32561) group and the bromine with another diphenylphosphine group, leading to a bidentate phosphine (B1218219) ligand. While the resulting ligand would still be achiral, introducing chirality in the phosphine substituents or in a backbone created via coupling could lead to a novel chiral ligand. The synthesis of such ligands is a creative endeavor, and versatile building blocks like this compound provide a valuable platform for exploring new ligand structures for asymmetric catalysis.

Future Research Directions and Emerging Trends

Exploration of Sustainable Synthetic Routes and Catalysts

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. Future research on 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane will likely focus on developing more sustainable methods for its synthesis. The conventional preparation involves the protection of a benzaldehyde (B42025) derivative using ethylene (B1197577) glycol, often with an acid catalyst like p-toluenesulfonic acid and removal of water. prepchem.com

Sustainable approaches could involve:

Green Solvents: Replacing traditional solvents like toluene (B28343) with bio-based alternatives. Dioxolane-based compounds themselves, derived from renewable resources like lactic acid and formaldehyde, are being explored as green reaction media. rsc.org

Heterogeneous Catalysts: Employing solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, which can be easily recovered and recycled, reducing waste and simplifying purification. researchgate.netresearchgate.net For instance, K10 montmorillonite has been shown to be an effective catalyst for the formation of other 1,3-dioxolanes. researchgate.net

Solvent-Free Synthesis: Investigating solvent-free reaction conditions, which can significantly reduce the environmental footprint of the synthesis. google.com Such methods often lead to higher efficiency and easier product isolation.

| Catalyst Type | Examples | Advantages | Potential Application |

|---|---|---|---|

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid | Effective, well-established | Standard synthesis of this compound |

| Heterogeneous Solid Acid | Zeolites, K10 Montmorillonite researchgate.net | Recyclable, reduced waste, easy separation | Greener, more sustainable synthesis route |

| Lewis Acid | Iodine, ReOCl3(PPh3)2organic-chemistry.org | Mild conditions, high efficiency | Efficient synthesis under neutral, aprotic conditions |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical production from laboratory to industrial scales. uc.pt These technologies offer enhanced safety, reproducibility, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov The synthesis of complex molecules like this compound and its subsequent transformations are ideal candidates for these platforms.

Future research could demonstrate the integration of this compound into multi-step automated sequences. chemrxiv.org For example, a flow reactor could be designed for the initial dioxolane formation, followed by in-line purification and subsequent chemo- and regioselective cross-coupling reactions. nih.gov Automated systems enable rapid optimization of reaction conditions and the synthesis of a library of derivatives for screening purposes, accelerating drug discovery and materials science research. nih.govbeilstein-journals.org The modular nature of flow systems allows for the coupling of different reactors and purification units, making continuous manufacturing a versatile and efficient process. uc.ptthieme-connect.de

Development of Chemo- and Regioselective Transformations

A key feature of this compound is the presence of two different halogen atoms on the aromatic ring: bromine and iodine. This differential reactivity is a powerful tool for synthetic chemists. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.

This reactivity difference allows for highly regioselective sequential functionalization. Future research will undoubtedly exploit this property to build molecular complexity in a controlled, stepwise manner.

First Functionalization: A palladium-catalyzed cross-coupling reaction can be performed selectively at the more reactive iodo-position, leaving the bromo-position intact.

Second Functionalization: The resulting bromo-substituted intermediate can then undergo a second, distinct cross-coupling reaction under different conditions or with a different catalyst system to modify the bromo-position.

This strategy opens a pathway to a vast array of tri-substituted benzene (B151609) derivatives with precisely controlled substitution patterns, which are valuable scaffolds in medicinal chemistry and materials science. The challenge of achieving high chemo- and regioselectivity in molecules with multiple reactive sites is a primary area of modern organic chemistry research. nih.gov

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting chemical reactivity. researchgate.net For a molecule like this compound, advanced theoretical modeling can provide profound insights.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting the relative reactivity of the C-I versus C-Br bonds. These models can help in selecting the optimal catalysts and reaction conditions to achieve high regioselectivity in cross-coupling reactions.

Mechanism Elucidation: Theoretical studies can elucidate the detailed mechanisms of catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps. This understanding is crucial for optimizing reaction yields and minimizing side products.

Conformational Analysis: Modeling can predict the preferred conformations of the dioxolane ring and its orientation relative to the aromatic ring, which can influence its interaction with catalysts and other reactants. rsc.org

By combining theoretical predictions with experimental work, researchers can accelerate the development of new synthetic methods and applications for this compound.

| Modeling Technique | Application | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predicting bond reactivity | Confirmation of higher reactivity of the C-I bond over the C-Br bond in catalytic cross-coupling. |

| Molecular Dynamics (MD) | Conformational analysis | Determining sterically accessible sites for catalyst binding. |

| Kinetic Modeling | Reaction rate prediction | Optimizing temperature, time, and catalyst loading for selective transformations. researchgate.net |

Investigation of Bio-orthogonal Applications (Non-Clinical)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions are highly specific and have become powerful tools in chemical biology for labeling and tracking biomolecules. rsc.org

The structure of this compound makes it an interesting candidate for development into a bio-orthogonal probe, particularly due to its aryl iodide moiety. Aryl iodides are precursors for various bio-orthogonal reactions.

Sonogashira Coupling: The iodo-group can participate in copper-catalyzed Sonogashira coupling with terminal alkynes. This reaction can be adapted to occur under biological conditions to label proteins or other biomolecules that have been metabolically engineered to contain an alkyne group. rsc.org

Radiolabeling: The iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). The resulting radiolabeled molecule could be used in non-clinical imaging or biodistribution studies after being attached to a larger targeting molecule.

Precursor for Other Functionalities: The iodo- and bromo- groups can be converted into other functionalities suitable for bio-orthogonal chemistry, such as azides or strained alkynes, through well-established synthetic transformations. nih.gov

Future research in this non-clinical domain would focus on derivatizing the compound to improve its water solubility and biocompatibility, and then demonstrating its utility in specific bio-orthogonal ligation strategies in cellular or in vitro environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.